Dimethylgrisabine
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
Dimethylgrisabine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce dihydro derivatives.
Scientific Research Applications
Dimethylgrisabine has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds.
Mechanism of Action
The mechanism of action of dimethylgrisabine involves its interaction with molecular targets such as enzymes and receptors. Its antiplasmodial activity is attributed to its ability to inhibit the growth of Plasmodium falciparum by interfering with the parasite’s metabolic pathways . The antioxidant activity is likely due to its capacity to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage .
Comparison with Similar Compounds
Dimethylgrisabine can be compared with other bisbenzylisoquinoline alkaloids such as:
Milonine: Another potent antiplasmodial compound with similar activity.
Boldine: Known for its antioxidant properties.
Norboldine: Exhibits both antiplasmodial and antioxidant activities.
This compound stands out due to its potent activity in both antiplasmodial and antioxidant assays, making it a unique compound with dual therapeutic potential .
Properties
Molecular Formula |
C39H46N2O6 |
---|---|
Molecular Weight |
638.8 g/mol |
IUPAC Name |
(1R)-1-[[4-[5-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-methoxyphenoxy]phenyl]methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C39H46N2O6/c1-40-16-14-27-21-35(43-4)37(45-6)23-30(27)32(40)18-25-8-11-29(12-9-25)47-39-20-26(10-13-34(39)42-3)19-33-31-24-38(46-7)36(44-5)22-28(31)15-17-41(33)2/h8-13,20-24,32-33H,14-19H2,1-7H3/t32-,33+/m1/s1 |
InChI Key |
UHYCXSGUNAWVBW-SAIUNTKASA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@H]5C6=CC(=C(C=C6CCN5C)OC)OC)OC)OC)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)OC)OC)OC |
Origin of Product |
United States |
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